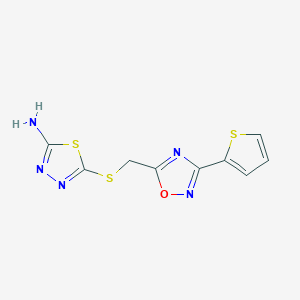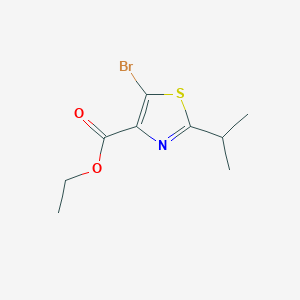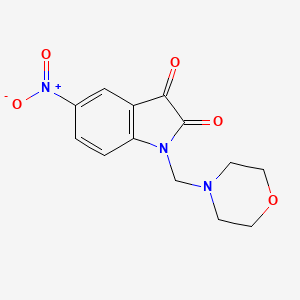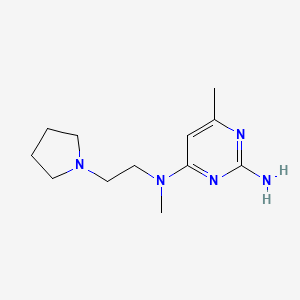
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline is a complex organic compound with a unique structure that includes a phosphanyl group, aniline, and various alkyl substituents
準備方法
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with cyclohexyl groups under controlled conditions.
Attachment of the phosphanyl group to the phenyl ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the aniline moiety: This step involves the reaction of the intermediate compound with aniline derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aniline nitrogen or the phenyl rings, using reagents like halogens or alkylating agents.
Coupling Reactions: The phosphanyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学的研究の応用
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.
作用機序
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the additional functional groups present in the target compound.
2-(2-diphenylphosphanylphenyl)aniline: Similar structure but with phenyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
N,N-dimethylaniline: A simpler aniline derivative without the phosphanyl group, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the phosphanyl group with the aniline and alkyl substituents, providing a versatile platform for various applications in catalysis, material science, and beyond.
特性
分子式 |
C35H46NP |
|---|---|
分子量 |
511.7 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C35H46NP/c1-26(2)27-15-13-16-28(25-27)31-22-14-23-33(36(3)4)35(31)32-21-11-12-24-34(32)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-26,29-30H,5-10,17-20H2,1-4H3 |
InChIキー |
JUJXJXOMKDBVBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



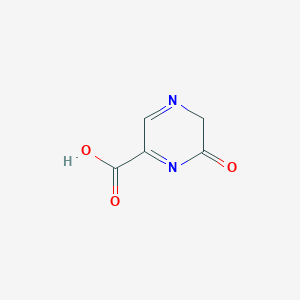


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
